molecular formula C16H14N2OS B2685579 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 313403-65-5

2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2685579
CAS No.: 313403-65-5
M. Wt: 282.36
InChI Key: GRFJOHYZPFYXGI-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole scaffold. The (2E) configuration denotes the geometry of the imine group (C=N), which is critical for its conformational rigidity and electronic properties. This compound is of interest in medicinal chemistry due to the benzothiazole core's prevalence in drug discovery, particularly in antimicrobial, anticancer, and metabolic disorder therapies .

Properties

IUPAC Name

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-7-8-13-14(9-10)20-16(17-13)18-15(19)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFJOHYZPFYXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2-methylbenzoic acid with 2,3-dihydro-1,3-benzothiazole derivatives. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Benzothiazole Derivatives

Benzothiazole derivatives are synthesized through various methods, including condensation reactions and cyclization processes. The specific synthesis of 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of appropriate benzothiazole precursors with amines or other nucleophiles under controlled conditions.

Table 1: Common Synthesis Methods for Benzothiazole Derivatives

MethodDescriptionReference
CondensationReaction between aldehydes and thioureas
CyclizationFormation via cyclization of substituted phenyl derivatives
Multicomponent reactionsInvolves multiple reactants to form complex structures

Biological Activities

Research has demonstrated that benzothiazole derivatives exhibit a range of biological activities including:

Antimicrobial Activity : Compounds like this compound have shown effectiveness against various bacterial and fungal strains. Studies indicate significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for antibiotic development .

Anticancer Properties : Recent investigations into the anticancer potential of benzothiazole derivatives have revealed promising results. For instance, certain derivatives have been evaluated for their efficacy against human chronic myelogenous leukemia cells, showing moderate to high anticancer activity in vitro .

Anticonvulsant Activity : Some studies suggest that benzothiazole derivatives can exhibit anticonvulsant properties in animal models. This activity is particularly relevant for developing new treatments for epilepsy and other seizure disorders .

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound in various fields:

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Molecular Sciences, researchers tested various benzothiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity at concentrations ranging from 12.5 to 100 μg/mL .

Case Study 2: Anticancer Screening

A recent study assessed the anticancer activity of several benzothiazole derivatives in vitro using human cancer cell lines. The findings showed that certain derivatives had IC50 values indicating potent anticancer effects, suggesting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the reduction of oxidative stress .

Comparison with Similar Compounds

3,4,5-Trimethoxy-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (Compound B)

Key Differences :

  • Substituents : Compound B replaces the 2-methyl group on the benzamide ring with a 3,4,5-trimethoxy substitution.
  • Biological Implications : The trimethoxy substitution is associated with increased solubility but may reduce membrane permeability due to higher polarity .

Structural Overlap :

  • Both share the (2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene scaffold, suggesting similar conformational constraints.

4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (Compound C)

Key Differences :

  • Functional Group : Compound C replaces the benzamide with a benzenesulfonamide group.
  • Biological Activity : Sulfonamide derivatives of benzothiazoles are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes therapy, whereas benzamides may exhibit broader antimicrobial activity .

Crystallographic Insights :

  • Compound C forms R₂²(8) hydrogen-bonding patterns and π-π stacking interactions in its crystal lattice, stabilized by N–H⋯N and C–H⋯O bonds. Compound A likely exhibits similar packing but with weaker polarization due to the absence of sulfonamide .

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted Benzamides (Compound D Series)

Key Differences :

  • Backbone : Compound D incorporates a carbamothioyl (N–C=S) group instead of an imine (C=N).

Activity Comparison :

  • Compound D derivatives showed moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, whereas Compound A’s activity remains underexplored but may differ due to reduced hydrogen-bonding capacity .

2-Methyl-N-(quinolin-8-yl)benzamide (Compound E)

Key Differences :

  • Heterocycle: Compound E replaces the dihydrobenzothiazole with a quinoline ring.
  • Applications: Quinoline-based benzamides are explored in metallophotoredox catalysis and anticancer therapies, whereas Compound A’s applications may align more with metabolic disorders .

Research Findings and Implications

  • Electronic Effects : The methyl groups in Compound A provide steric hindrance and moderate lipophilicity, balancing solubility and membrane permeability. Methoxy or sulfonamide substituents (Compounds B, C) enhance polarity but may limit blood-brain barrier penetration .
  • Crystallography: Compounds with planar scaffolds (e.g., quinoline in E) exhibit stronger π-π interactions, whereas dihydrobenzothiazoles (A, B, C) rely on hydrogen bonding for crystal stability .
  • Therapeutic Potential: Compound A’s hybrid structure positions it as a candidate for dual-target inhibitors (e.g., antimicrobial and antidiabetic), leveraging the benzothiazole’s versatility .

Biological Activity

The compound 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N2SC_{13}H_{12}N_2S, with a molecular weight of approximately 232.31 g/mol. Its structure features a benzothiazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole compounds were evaluated for their ability to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. Compounds similar to this compound exhibited promising anticancer activity against various cancer cell lines, including U937 and MCF-7, with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
ControlPAC-10.5Positive control

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated antimicrobial properties. A study indicated that certain substituted benzothiazoles exhibited significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The introduction of specific substituents enhanced their potency and broadened their spectrum of action against pathogenic strains .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AM. tuberculosis12 μg/mL
BNon-tuberculous strains8 μg/mL

Anti-inflammatory Activity

Another significant aspect of benzothiazole derivatives is their anti-inflammatory potential. Compounds have been reported to exhibit effects comparable to established anti-inflammatory agents such as indomethacin and phenylbutazone in various animal models .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The activation of procaspase-3 is a critical pathway for the anticancer effects observed in related compounds.
  • Antimicrobial Action : The structural features allow for interaction with bacterial enzymes or membranes, disrupting normal cellular functions.
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies

Several case studies have documented the effectiveness of benzothiazole derivatives in clinical settings:

  • Cancer Treatment : In vitro studies showed that certain derivatives led to significant tumor cell death in cultured human cancer cell lines.
  • Infection Control : Clinical trials reported improved outcomes in patients treated with benzothiazole-based therapies against resistant strains of bacteria.

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